molecular formula C19H29NO2 B023380 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one CAS No. 97928-18-2

1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one

Cat. No. B023380
CAS RN: 97928-18-2
M. Wt: 303.4 g/mol
InChI Key: HUFTWIJFTZKVMR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one involves multiple steps, including reactions that introduce the tert-butyl and hydroxypiperidinyl groups. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate, showcasing methodologies that could be adapted for synthesizing the target compound. These reactions are essential for building the complex structure, indicating the versatility and the synthetic challenge of assembling such molecules (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of compounds similar to our target molecule, such as derivatives of 4-tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine, has been extensively studied. Investigations into their conformation reveal the influence of substituents on the piperidine ring, which could provide insights into the structural aspects of 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one (Cygler, Markowicz, Skolimowski, & Skowroński, 1980).

Chemical Reactions and Properties

The chemical reactivity and properties of the compound can be inferred from studies on similar structures. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates serve as N-(Boc)-protected nitrones in reactions with organometallics, hinting at potential reactivity pathways for 1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one. These reactions open avenues for further functionalization and modification of the compound, highlighting its chemical versatility (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of similar compounds, such as their crystal structure and phase behavior, provide valuable information for understanding the target compound. For instance, the crystallographic study of related structures offers insight into their solid-state conformation and intermolecular interactions, which are crucial for determining the compound's stability, solubility, and reactivity (Revathi, Jonathan, Sevi, Dhanalakshmi, & Usha, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity with various reagents and conditions, are pivotal for the compound's application in synthesis and other chemical processes. Studies on related compounds reveal how the presence of tert-butyl and hydroxypiperidinyl groups affects reactivity, such as in the case of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, which act as precursors in organic synthesis, indicating potential reactivity patterns for the compound of interest (Guinchard, Vallée, & Denis, 2005).

Scientific Research Applications

Synthesis and Structural Characterization

  • Synthesis Techniques : The compound has been involved in studies exploring synthetic methodologies, including the preparation of derivatives through reactions such as diazotization, diazo coupling, reduction, esterification, and transesterification. These processes aim to create bifunctional stabilizers with UV-absorbing and radical-trapping properties, indicative of its utility in material science and as a light stabilizer (Zuo Hong-liang, 2007).

  • Crystal Structure Analysis : Studies have also delved into the crystal structure of related compounds, providing insights into their molecular conformation. For example, the crystal structure of adducts involving substituted piperidines has been determined, which aids in understanding the molecular interactions and stability of these compounds (B. Revathi et al., 2015).

Potential Applications

  • Light Stabilization : The synthesis of benzotriazole compounds containing a hindered amine moiety suggests applications in light stabilization. These compounds combine UV-absorbing and radical-scavenging functionalities, potentially useful in polymers and coatings to enhance durability against UV light (Zuo Hong-liang, 2007).

  • Antiviral Research : While specific studies on "1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one" directly related to antiviral applications were not found, related research indicates the potential for structural analogs to play roles in inhibiting interactions essential for viral infections. For example, terfenadine, a structurally related compound, has been explored for its inhibitory effects on viral interactions, suggesting a broader context for antiviral research (M. Holzer et al., 2008).

  • Material Science Applications : The structural analysis and synthesis of related compounds contribute to material science, particularly in creating novel materials with specific optical or chemical properties. The development of light stabilizers and the investigation into their molecular structures and reactivities highlight the role of such compounds in designing advanced materials (Zuo Hong-liang, 2007).

properties

IUPAC Name

1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-19(2,3)16-8-6-15(7-9-16)18(22)5-4-12-20-13-10-17(21)11-14-20/h6-9,17,21H,4-5,10-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUFTWIJFTZKVMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70604271
Record name 1-(4-tert-Butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
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Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(tert-Butyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one

CAS RN

97928-18-2
Record name 1-[4-(1,1-Dimethylethyl)phenyl]-4-(4-hydroxypiperidin-1-yl)butan-1-one
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Record name 1-(4-(1,1-Dimethylethyl)phenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
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Record name 1-(4-tert-Butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
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Record name 1-(4-tert-butylphenyl)-4-(4-hydroxypiperidin-1-yl)butan-1-one
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Record name 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(4-HYDROXYPIPERIDIN-1-YL)BUTAN-1-ONE
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